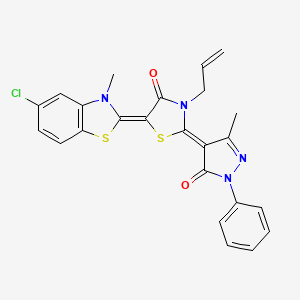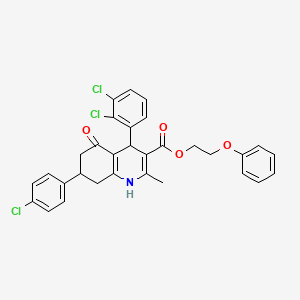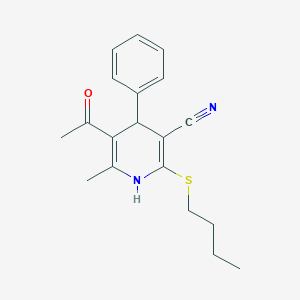![molecular formula C15H12Br2N2OS B5235143 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5235143.png)
3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase plays a crucial role in the metabolism of cancer cells, and BPTES has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase converts glutamine to glutamate, which is then further metabolized to produce energy and other essential metabolites for cancer cell growth. 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide inhibits the activity of glutaminase, leading to a reduction in the production of energy and essential metabolites, which in turn leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been shown to induce autophagy, a process by which cells recycle their own components to maintain cellular homeostasis. 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has also been shown to induce apoptosis, a process by which cells undergo programmed cell death. 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has a number of advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a valuable tool for cancer research. However, 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has some limitations. It has poor solubility in water, which can make it difficult to work with in some experiments. 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is also relatively unstable, and its activity can be affected by factors such as pH and temperature.
Orientations Futures
There are a number of future directions for research on 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide treatment. There is also ongoing research on the combination of 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide with other cancer drugs, as well as the use of 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide in combination with other therapies such as radiation therapy and immunotherapy. Overall, 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is a promising candidate for cancer therapy, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide involves the reaction of 4-bromobenzaldehyde with thiourea, followed by the reaction of the resulting thiosemicarbazide with 3-nitrophenol. The final step involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of palladium on carbon. The resulting compound is then hydrolyzed to yield the hydrobromide salt of 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide.
Applications De Recherche Scientifique
3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been extensively studied in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been shown to be effective in targeting a wide range of cancer types, including breast cancer, lung cancer, and glioblastoma. 3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has also been shown to be effective in combination with other cancer drugs, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
3-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS.BrH/c16-11-6-4-10(5-7-11)14-9-20-15(18-14)17-12-2-1-3-13(19)8-12;/h1-9,19H,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXRPVIIWBUEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=CC=C(C=C3)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5235066.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5235093.png)
![{4-(2-chlorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5235097.png)
![3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235100.png)
![3-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5235101.png)


![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5235118.png)

![4,4'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]dimorpholine](/img/structure/B5235134.png)
![N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5235140.png)
![N-(2-(4-bromophenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5235147.png)

![N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5235156.png)